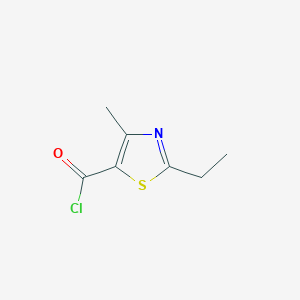
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride is a synthetic organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the structure imparts unique physicochemical properties, making it a compound of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to formazan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of formazan derivatives.
Substitution: Formation of various substituted tetrazolium salts.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in cell viability assays and as a staining agent in histological studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride involves its interaction with cellular components. In biological systems, the compound can be reduced by cellular enzymes to form formazan derivatives, which are often used as indicators of cell viability. The fluorine atoms in the structure enhance its binding affinity to specific molecular targets, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinones: Known for their antimicrobial and anticancer properties.
α-Aminophosphonates: Structural mimics of α-amino acids with high potency in enzyme inhibition.
Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.
Uniqueness
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride stands out due to its unique combination of fluorine atoms and tetrazolium ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
135788-09-9 |
|---|---|
Molekularformel |
C19H15ClF2N4 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
2,3-bis(4-fluorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
InChI-Schlüssel |
JIDJWBULKCFGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Synonyme |
2,3-BIS(4-FLUOROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)




